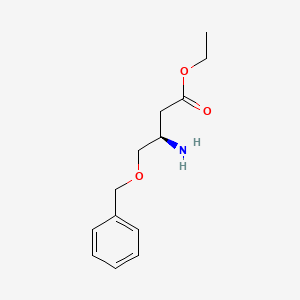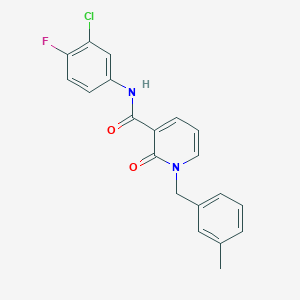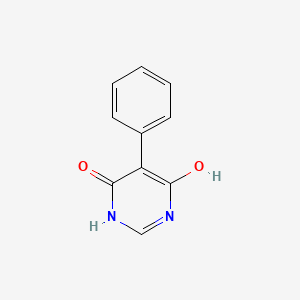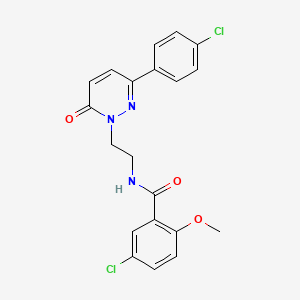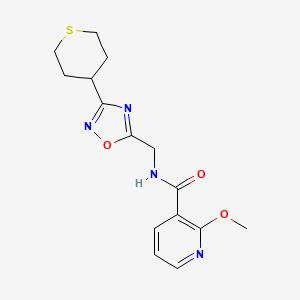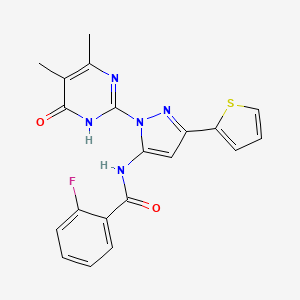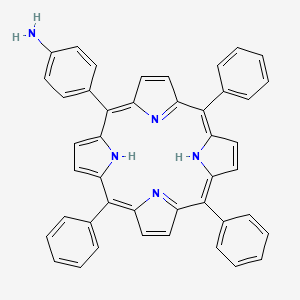
5-(4-Aminophenyl)-10,15,20-triphenyl porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenyl)-10,15,20-triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their unique structure and extensive applications in various fields. Porphyrins are characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected via methine bridges. This compound, specifically, features an aminophenyl group at the 5-position and triphenyl groups at the 10, 15, and 20 positions, making it a versatile molecule for scientific research and industrial applications.
作用机制
Target of Action
Porphyrins, in general, are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to form stable complexes with different metals .
Mode of Action
The mode of action of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves its interaction with its targets. The compound can form surface films in the potential range of oxygen electroreduction . The kinetics of variation of faradaic currents and interface characteristics are studied at different potentials .
Biochemical Pathways
Porphyrins are known to play a crucial role in various biological processes, including oxygen transport, electron transfer, and catalysis .
Result of Action
Porphyrins and their derivatives have been studied for their potential applications in photodynamic therapy for cancer treatment .
生化分析
Biochemical Properties
For instance, they can bind to proteins and enzymes, influencing their function
Cellular Effects
Porphyrins are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that porphyrins can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde and benzaldehyde under acidic conditions. One common method is the Adler method, where the reactants are refluxed in propanoic acid in the presence of a catalyst such as vitamin C . Another approach involves the use of Schiff base condensation reactions between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and various aldehydes under solvothermal conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-Aminophenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
5-(4-Aminophenyl)-10,15,20-triphenyl porphine has numerous applications in scientific research:
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Similar in structure but with four aminophenyl groups, offering different reactivity and applications.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Features sulfonate groups, enhancing its solubility in water and making it suitable for different applications.
5-(4′-aminophenyl)-10,15,20-tris(4-methylphenyl)porphine: Contains methyl groups, affecting its electronic properties and reactivity.
Uniqueness
5-(4-Aminophenyl)-10,15,20-triphenyl porphine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from catalysis to biomedical research.
属性
IUPAC Name |
4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOPASYOISSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)
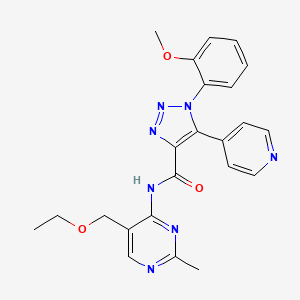
![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)


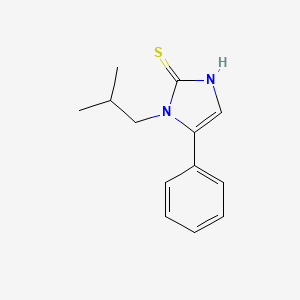
![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)
